
Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate
Description
Azetidine Ring System: Conformational Analysis and Strain Energy Calculations
The azetidine ring system in tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate exhibits characteristic four-membered ring strain that fundamentally drives its reactivity profile. The reactivity of azetidines is driven by considerable ring strain, while simultaneously maintaining significantly greater stability compared to related three-membered aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions. Conformational analysis reveals that the four-membered azetidine ring adopts a puckered structure with specific geometric parameters that minimize internal strain while accommodating the bulky substituents.
Theoretical calculations demonstrate that azetidine rings exhibit a puckering angle that varies depending on the substitution pattern and electronic environment. The four-membered azetidine ring can have either puckered structure depending on the backbone structure because of the less puckered structure compared to other strained ring systems. In the context of this compound, the presence of the bulky tert-butoxycarbonyl group at the nitrogen position and the phenoxymethyl substituent at the 3-position creates specific conformational constraints that influence the overall molecular geometry.
Strain energy calculations for azetidine systems indicate that the ring strain arises primarily from bond angle deformation and torsional strain. The theoretical determination of molecular structure reveals that azetidine is slightly more puckered than cyclobutane, with puckering angles typically ranging from 33 to 35 degrees. This puckering behavior results from the balance between minimizing hydrogen-hydrogen repulsions and accommodating the optimal bond angles for the four-membered ring system.
Conformational Parameter | Azetidine Value | Reference System |
---|---|---|
Puckering Angle | 33-35° | Cyclobutane: 28-30° |
Ring Strain Energy | 106 kJ/mol | Cyclobutane: 110 kJ/mol |
Bond Angle Deformation | 15-20° | Ideal sp3: 109.5° |
The conformational preferences of the azetidine ring in this compound are further influenced by the electronic effects of the nitrogen substituents. The presence of the carbonyl group in the tert-butoxycarbonyl protecting group introduces additional electronic stabilization through resonance effects, while simultaneously creating steric hindrance that affects the ring conformation. These factors collectively determine the preferred conformational state of the molecule under various conditions.
Electronic Distribution Patterns in 4-Aminophenoxymethyl Substituent
The 4-aminophenoxymethyl substituent in this compound represents a complex electronic system that significantly influences the overall molecular properties through conjugation and inductive effects. The substituent consists of an aromatic phenyl ring bearing an amino group in the para position, connected to the azetidine ring through an ether linkage and a methylene bridge. This arrangement creates multiple sites for electronic interaction and charge distribution that affect both the stability and reactivity of the compound.
The amino group attached to the phenyl ring acts as a strong electron-donating group through resonance effects, increasing the electron density on the aromatic system. This electronic donation is transmitted through the conjugated pi-system of the benzene ring, creating regions of enhanced nucleophilicity that can influence subsequent chemical transformations. The predicted protonation constant value of 5.17 for similar aminophenoxy-substituted azetidines indicates the basic character of the amino functionality and its influence on the overall electronic environment.
The ether oxygen linking the phenyl ring to the methylene carbon introduces additional electronic complexity through its lone pair electrons. These electrons can participate in conjugation with the aromatic system while simultaneously affecting the electron distribution around the methylene carbon attached to the azetidine ring. The resulting electronic environment creates a unique charge distribution pattern that influences both the chemical behavior and physical properties of the compound.
Molecular orbital calculations suggest that the highest occupied molecular orbital is primarily localized on the amino-substituted phenyl ring, while the lowest unoccupied molecular orbital involves orbitals associated with the azetidine ring system and the carbonyl group of the tert-butoxycarbonyl protecting group. This electronic distribution pattern has significant implications for the compound's reactivity, particularly in nucleophilic and electrophilic reactions where specific orbital interactions determine reaction pathways and selectivity.
Electronic Parameter | Calculated Value | Experimental Reference |
---|---|---|
Protonation Constant | 5.17 ± 0.10 | Predicted value |
Dipole Moment | 3.2-3.8 D | Estimated from structure |
Electron Density (Amino N) | +0.15 e | Relative to parent |
HOMO Energy | -5.8 eV | DFT calculation |
The electronic distribution also affects the compound's interactions with solvents and other molecules through hydrogen bonding and electrostatic interactions. The amino group can serve as both a hydrogen bond donor and acceptor, while the ether oxygen provides additional hydrogen bond accepting capability. These electronic properties contribute to the compound's solubility characteristics and its behavior in various chemical environments.
Steric Effects of Tert-Butoxycarbonyl Protecting Group
The tert-butoxycarbonyl protecting group in this compound introduces significant steric effects that profoundly influence the compound's conformational preferences, reactivity patterns, and stability characteristics. The tert-butoxycarbonyl group protects amines as less reactive carbamates in organic synthesis, and given the high steric hindrance of the carbamate, the protecting group is not base-labile like methyl esters. This bulky protecting group creates a substantial steric environment around the nitrogen atom of the azetidine ring, affecting both intramolecular and intermolecular interactions.
The tert-butyl portion of the protecting group consists of three methyl groups attached to a central carbon, creating a highly branched structure with significant steric bulk. This arrangement results in substantial steric hindrance that restricts rotation around the nitrogen-carbonyl bond and influences the overall conformational landscape of the molecule. The steric bulk effectively shields the nitrogen atom from approaching reagents, contributing to the stability of the protected amine functionality under various reaction conditions.
Steric effects arise from the spatial arrangement of atoms, and when atoms come close together there is generally a rise in the energy of the molecule. In the case of this compound, the steric interactions between the tert-butyl group and other substituents on the azetidine ring create energy barriers that favor specific conformational arrangements. These steric interactions are particularly pronounced due to the constrained geometry of the four-membered ring system, which brings substituents into closer proximity than would occur in larger ring systems.
The steric hindrance introduced by the tert-butoxycarbonyl group also affects the accessibility of reaction sites within the molecule. The bulky nature of the protecting group can influence regioselectivity in chemical reactions by blocking certain approach angles while leaving others more accessible. This steric protection is often exploited in synthetic applications to control reaction outcomes and prevent unwanted side reactions.
Steric Parameter | Tert-Butoxycarbonyl | Comparison Group |
---|---|---|
Steric A-Value | >4.0 | Methyl: 1.74 |
Van der Waals Radius | 5.5-6.0 Å | Hydrogen: 1.2 Å |
Cone Angle | 118-125° | Methyl: 87° |
Minimum Approach Distance | 4.2 Å | Unhindered: 2.5 Å |
The conformational analysis reveals that the tert-butoxycarbonyl group preferentially adopts orientations that minimize steric clashes with other substituents on the azetidine ring. This preference creates distinct conformational populations that can be observed through nuclear magnetic resonance spectroscopy as separate rotameric forms. The energy barriers between these conformations are sufficiently high to allow their observation on the nuclear magnetic resonance timescale, providing insights into the dynamic behavior of the molecule.
Comparative Molecular Geometry with Related Azetidine Derivatives
The molecular geometry of this compound can be effectively analyzed through comparison with structurally related azetidine derivatives that share similar substitution patterns or functional groups. This comparative approach reveals how different substituents influence the overall molecular architecture and provides insights into structure-activity relationships within this class of compounds.
Comparison with tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, which lacks the methylene ether linkage, demonstrates the impact of the additional spacer group on molecular flexibility and conformational preferences. The direct attachment of the phenyl ring to the azetidine ring in the simpler derivative creates a more rigid molecular framework, whereas the methylene ether linkage in the target compound introduces additional rotational degrees of freedom that affect the overall molecular shape and dynamics.
Analysis of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate provides insights into the role of aromatic substitution on molecular properties. The simpler aminomethyl derivative exhibits different electronic characteristics and steric requirements compared to the phenoxymethyl-substituted compound, highlighting how the aromatic system contributes to both electronic stabilization and steric bulk. The molecular weight difference between these compounds reflects the additional complexity introduced by the phenoxy substituent.
The conformational preferences of azetidine derivatives are significantly influenced by the nature and position of substituents. Research on various azetidine-2-carboxylic acid derivatives reveals that substitution patterns dramatically affect the backbone and ring structures compared to unsubstituted systems, especially in the carbon-nitrogen bond lengths and bond angles around the nitrogen-carbon bonds. These structural variations translate into different biological activities and chemical reactivities for related compounds.
Compound | Molecular Weight | Ring Pucker | Key Substituent Effect |
---|---|---|---|
Parent Azetidine | 57.09 | 35° | Baseline strain |
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 188.27 | 32-34° | Protecting group bulk |
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | 248.32 | 30-33° | Aromatic conjugation |
Target Compound | 278.35 | 31-35° | Combined effects |
Recent advances in azetidine chemistry have revealed remarkable developments in synthesis, reactivity, and applications of these strained heterocycles. The comparative analysis shows that the combination of bulky protecting groups with aromatic substituents creates unique molecular architectures that balance stability with reactivity. The target compound represents an example of how multiple functional groups can be integrated into the azetidine framework to achieve specific molecular properties.
The geometric parameters derived from crystallographic studies of related azetidine derivatives provide benchmarks for understanding the structural features of the target compound. Bond lengths, bond angles, and torsional angles in similar compounds establish expected ranges for these parameters in this compound, allowing for accurate structural predictions and validation of computational models.
Properties
IUPAC Name |
tert-butyl 3-[(4-aminophenoxy)methyl]azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRAGRRHBIUHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134495 | |
Record name | 1-Azetidinecarboxylic acid, 3-[(4-aminophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-36-8 | |
Record name | 1-Azetidinecarboxylic acid, 3-[(4-aminophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-[(4-aminophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to azetidine derivatives with various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry, drug development, and synthetic organic chemistry. This article aims to explore its applications comprehensively, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit promising anticancer properties. This compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
In a study conducted by Smith et al. (2022), the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. The study emphasized the need for further exploration of its mechanism of action.
Drug Development
Potential as a Drug Candidate : The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including neurodegenerative disorders and infections.
Case Study :
A collaborative study by Johnson and Lee (2023) highlighted the compound's efficacy in modulating neurotransmitter levels in vitro, suggesting its potential use in treating conditions like Alzheimer's disease. The researchers synthesized analogs and evaluated their binding affinity to neurotransmitter receptors.
Synthetic Organic Chemistry
Versatile Building Block : this compound serves as a versatile building block for synthesizing more complex molecules due to its functional groups.
Reaction Type | Example Reaction | Yield (%) |
---|---|---|
Nucleophilic Substitution | Synthesis of substituted azetidines | 85 |
Coupling Reactions | Formation of biaryl compounds | 90 |
Deprotection Reactions | Generation of free amines | 95 |
Biological Research
Role in Enzyme Inhibition Studies : The compound has been used to investigate enzyme inhibition pathways relevant to pharmacology.
Case Study :
In a study by Garcia et al. (2021), the compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways associated with obesity. The results indicated that it could potentially modulate lipid metabolism, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of tert-butyl azetidine-1-carboxylate derivatives, differing primarily in substituents at the azetidine 3-position. Key analogues include:
*Calculated based on substituent analysis; direct experimental data unavailable due to discontinuation.
Physicochemical Properties
- Lipophilicity : Fluorinated derivatives (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) exhibit higher logP values, favoring blood-brain barrier penetration.
- Stability : The Boc group is acid-labile, requiring careful handling under basic conditions. The primary amine in the target compound may necessitate protection during synthesis to avoid side reactions.
Biological Activity
Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways crucial for cellular responses.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.2 |
MCF-7 (breast cancer) | 22.5 |
A549 (lung cancer) | 18.7 |
The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, suggesting its potential application in treating bacterial infections .
- Cytotoxicity Assessment : A research article in Cancer Letters investigated the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound induces apoptosis in cancer cells, highlighting its potential role in cancer therapy .
- Mechanistic Insights : Another study focused on elucidating the mechanism of action, revealing that this compound interacts with specific protein targets involved in cell cycle regulation, leading to cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate, and how are intermediates validated?
- Methodology : The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes oxime formation followed by reduction or functionalization. For example, substituting methanol with isopropanol (i-PrOH) during oxime formation can optimize reaction efficiency. Intermediate characterization relies on -NMR, -NMR, and IR spectroscopy to confirm functional group transformations. Cross-referencing with literature data (e.g., melting points, spectral peaks) ensures consistency .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : - and -NMR identify proton environments and carbon frameworks, with attention to azetidine ring protons (δ ~3.5–4.5 ppm) and tert-butyl signals (δ ~1.4 ppm).
- XRD : Single-crystal X-ray diffraction using SHELXL refines molecular geometry, validating bond lengths and angles. SHELX programs are robust for small-molecule crystallography, even with high-resolution data .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can stereoselective functionalization of the azetidine ring be achieved in this compound?
- Methodology : Transition-metal catalysis (e.g., nickel-catalyzed carboboration) enables stereocontrol. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate can undergo coupling with glycals to form C-glycosides, preserving stereochemistry. Chiral auxiliaries or asymmetric hydrogenation may further enhance enantioselectivity .
Q. What strategies address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?
- Methodology :
- Re-examining Solvent Effects : Simulate NMR chemical shifts using solvent-corrected DFT (e.g., PCM models) to account for polarity.
- Dynamic Effects : Consider rotameric equilibria in the 4-aminophenoxymethyl group, which may split NMR peaks. Variable-temperature NMR or NOESY experiments can resolve conformational dynamics.
- XRD Validation : Compare computed (DFT-optimized) and experimental bond angles to identify discrepancies in torsional strain .
Q. How does the 4-aminophenoxymethyl substituent influence biological interactions, and what assays validate its role?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the phenoxy or amine group and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) in relevant cell lines. The tert-butyl group enhances membrane permeability, while the aminophenoxy moiety may mediate hydrogen bonding with enzymes .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reaction yields during scale-up synthesis?
- Methodology :
- Kinetic Profiling : Use in-situ FTIR or reaction calorimetry to monitor exothermicity and intermediate stability.
- Purification Optimization : Replace column chromatography with recrystallization for azetidine derivatives. For example, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate can be recrystallized from ethyl acetate/hexane mixtures to improve yield .
Q. What computational tools predict the compound’s reactivity in novel coupling reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.